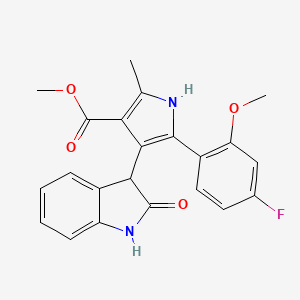![molecular formula C20H19N3O4 B11151948 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]acetamide](/img/structure/B11151948.png)
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE is a complex organic compound that features a benzofuran ring and a quinoxaline moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE involves several steps:
Formation of the Benzofuran Ring: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Formation of the Quinoxaline Moiety: This typically involves the condensation of o-phenylenediamine with a dicarbonyl compound.
Coupling of the Two Moieties: The final step involves coupling the benzofuran and quinoxaline moieties through an amide bond formation.
Industrial production methods would likely involve optimizing these steps for higher yields and purity, possibly using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The benzofuran ring can be oxidized to form benzofuranones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral mechanisms.
Medicine: It could be explored as a potential therapeutic agent for various diseases.
Industry: Its unique structure might find applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE likely involves interactions with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, while the quinoxaline moiety can intercalate with DNA or inhibit specific enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include other benzofuran and quinoxaline derivatives:
Benzofuran Derivatives: These include compounds like 2,3-dihydrobenzofuran and benzofuranones, which share the benzofuran ring structure.
Quinoxaline Derivatives: These include compounds like 2,3-dihydroquinoxaline and quinoxalinones, which share the quinoxaline moiety.
The uniqueness of 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-N-[2-(2,3-DIOXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL)ETHYL]ACETAMIDE lies in the combination of these two moieties, which imparts unique biological and chemical properties.
Properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H19N3O4/c24-18(12-13-5-6-14-7-10-27-17(14)11-13)21-8-9-23-16-4-2-1-3-15(16)22-19(25)20(23)26/h1-6,11H,7-10,12H2,(H,21,24)(H,22,25) |
InChI Key |
JLAIGSAQMOGQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11151868.png)

![6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B11151877.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11151878.png)

![4-({4-[(4-Methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B11151888.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B11151889.png)
![N-[2-(pyridin-4-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B11151893.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B11151902.png)
![3-(3-oxo-3-{4-[(E)-3-phenyl-2-propenyl]piperazino}propyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11151903.png)
![6-chloro-3-hexyl-4-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B11151909.png)
![11-(2-furylmethyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B11151920.png)
![4-butyl-5-[(2-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11151927.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11151937.png)
